Hydroxyfasudil hydrochloride

Description

Properties

IUPAC Name |

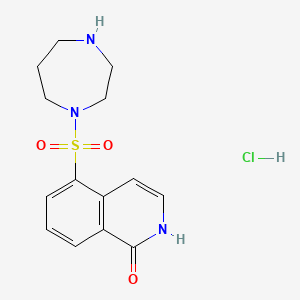

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,15H,2,6,8-10H2,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWFOUVDVJGNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463911 | |

| Record name | Hydroxyfasudil Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155558-32-0 | |

| Record name | Hydroxyfasudil Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyfasudil monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Hydroxyfasudil in Rho-Kinase Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxyfasudil, an active metabolite of Fasudil (B1672074), and its pivotal role as a Rho-kinase (ROCK) inhibitor. It delves into the intricacies of the Rho-kinase signaling pathway, the mechanism of action of Hydroxyfasudil, and its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction to the Rho-Kinase (ROCK) Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of a wide range of cellular processes, most notably the organization of the actin cytoskeleton.[1][2] Rho-associated coiled-coil containing protein kinase (ROCK) is a major downstream effector of RhoA.[3][4][5] The RhoA/ROCK signaling pathway is activated by various extracellular stimuli, such as growth factors and hormones, binding to G protein-coupled receptors (GPCRs).[6] This activation leads to the conversion of RhoA from an inactive GDP-bound state to an active GTP-bound form, which in turn activates ROCK.[6]

There are two main isoforms of ROCK: ROCK1 (or ROKβ) and ROCK2 (or ROKα).[4] Once activated, ROCK phosphorylates numerous downstream substrates, leading to a variety of cellular responses, including:

-

Smooth Muscle Contraction: ROCK inhibits myosin light chain phosphatase (MLCP) by phosphorylating its myosin-binding subunit (MYPT1).[3][7] This increases the phosphorylation of the myosin light chain (MLC), leading to smooth muscle contraction and vasoconstriction.[3][5]

-

Actin Cytoskeleton Organization: ROCK influences the formation of stress fibers and focal adhesions.

-

Cell Migration and Proliferation: The pathway is involved in cellular motility and division.[1][3]

-

Gene Expression: ROCK signaling can modulate the expression of various genes.

Dysregulation of the Rho/ROCK signaling pathway has been implicated in the pathogenesis of numerous diseases, including hypertension, pulmonary hypertension, cerebral vasospasm, and neurodegenerative disorders.[3][7][8] This makes ROCK an attractive therapeutic target.

Hydroxyfasudil: A Potent ROCK Inhibitor

Hydroxyfasudil (HA-1100) is the active metabolite of Fasudil, a potent ROCK inhibitor that has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[9][10] After administration, Fasudil is rapidly converted to Hydroxyfasudil, which is a more potent and selective inhibitor of ROCK.[10]

Mechanism of Action

Hydroxyfasudil exerts its effects by competitively binding to the ATP-binding site of ROCK, thereby inhibiting its kinase activity.[7] This inhibition prevents the phosphorylation of downstream ROCK substrates, leading to the functional reversal of processes mediated by the Rho/ROCK pathway. For instance, by preventing the inhibition of MLCP, Hydroxyfasudil promotes the dephosphorylation of MLC, resulting in smooth muscle relaxation and vasodilation.[3][5]

Quantitative Data

The following tables summarize key quantitative data for Hydroxyfasudil based on preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Hydroxyfasudil

| Target | IC50 (μM) | Notes |

| ROCK1 | 0.73 | [9][11][12][13][14] |

| ROCK2 | 0.72 | [9][11][12][13][14] |

| PKA | 37 | Approximately 50-fold less potent than for ROCKs.[11][13] |

Table 2: In Vitro and In Vivo Effects of Hydroxyfasudil

| Effect | Model System | Concentration/Dose | Observed Effect |

| Increased eNOS mRNA levels | Human Aortic Endothelial Cells (HAEC) | EC50: 0.8 ± 0.3 μM | [11][13] |

| Increased eNOS activity and NO production | Human Aortic Endothelial Cells (HAEC) | 0-100 μM (concentration-dependent) | [11][13] |

| Increased half-life of eNOS mRNA | Human Aortic Endothelial Cells (HAEC) | 10 μM | From 13 to 16 hours.[11][13] |

| Increased voided urine volumes | Sprague-Dawley rats | 10 mg/kg (i.p.) | Significantly increased average and maximal volumes.[11][13] |

| Decreased maximal detrusor pressure | Sprague-Dawley rats | 10 mg/kg (i.p.) | [11][13] |

| Inhibition of norepinephrine-induced hypercontractility | Spontaneously Hypertensive Rats (SHRs) | 3 mg/kg (i.p.) | [11][13] |

| Amelioration of decreased penile cGMP content | Rats | 3, 10 mg/kg (i.p.) | [11][13] |

| Neuroprotection against ischemia-induced neuronal loss | Gerbils | 3 mg/kg | [15] |

| Improved neurological function and reduced infarct size | Rat model of microembolization stroke | Intravenous administration | [15] |

Signaling Pathway and Experimental Workflow Diagrams

Rho-Kinase Signaling Pathway and Inhibition by Hydroxyfasudil

Caption: The Rho-kinase signaling pathway and the inhibitory action of Hydroxyfasudil.

Experimental Workflow for Evaluating ROCK Inhibitors

Caption: A typical experimental workflow for the evaluation of ROCK inhibitors.

Detailed Experimental Protocols

In Vitro ROCK Kinase Activity Assay (ELISA-based)

This protocol is for determining the direct inhibitory effect of a compound on ROCK enzymatic activity.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

Substrate: Recombinant MYPT1[16]

-

ATP

-

Hydroxyfasudil (as a positive control) and test compounds

-

96-well plates pre-coated with the substrate

-

Primary antibody: Anti-phospho-MYPT1 (Thr696)[16]

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of Hydroxyfasudil and test compounds in the kinase reaction buffer.

-

To the substrate-coated wells, add the diluted compounds.

-

Add the ROCK enzyme to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[16]

-

Wash the wells to remove the reaction mixture.

-

Add the primary antibody against phosphorylated MYPT1 and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

Incubate and wash the wells again.

-

Add the TMB substrate and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot for Phosphorylated Downstream Targets in Cells

This protocol assesses the in-cell activity of ROCK by measuring the phosphorylation status of its downstream substrates like MYPT1 or MLC.[17]

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells, endothelial cells)

-

Hydroxyfasudil and test compounds

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1, anti-total-MYPT1, anti-phospho-MLC2, anti-total-MLC2, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and grow to the desired confluency.

-

Treat the cells with various concentrations of Hydroxyfasudil or test compounds for a specified time (e.g., 1 hour).[18]

-

Wash the cells with ice-cold PBS and lyse them in the lysis buffer.[17]

-

Determine the protein concentration of each lysate using a protein assay.[17]

-

Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary antibody overnight at 4°C.[17]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Therapeutic Implications and Future Directions

The potent and selective inhibition of ROCK by Hydroxyfasudil has positioned it as a valuable tool for both basic research and clinical applications. Its vasodilatory effects have been leveraged for the treatment of cerebral vasospasm. Furthermore, emerging evidence suggests its therapeutic potential in a broader range of conditions, including:

-

Pulmonary Hypertension: By promoting vasodilation in the pulmonary arteries.[3]

-

Neurodegenerative Diseases: Exhibiting neuroprotective effects in models of stroke and potentially other neurodegenerative conditions.[8][15][19]

-

Glaucoma: By increasing aqueous humor outflow.[6]

-

Erectile Dysfunction: By promoting smooth muscle relaxation in the corpus cavernosum.[19]

Future research will likely focus on further elucidating the diverse roles of the Rho/ROCK pathway in various pathologies and exploring the full therapeutic potential of Hydroxyfasudil and other ROCK inhibitors. The development of more isoform-selective ROCK inhibitors may also offer improved therapeutic profiles with fewer off-target effects.

Conclusion

Hydroxyfasudil is a well-characterized and potent inhibitor of Rho-kinase, playing a crucial role in modulating the Rho/ROCK signaling pathway. Its ability to induce vasodilation and exert neuroprotective effects underscores its significance as both a research tool and a therapeutic agent. This technical guide provides a foundational understanding of Hydroxyfasudil's function, supported by quantitative data, visual diagrams, and detailed experimental protocols, to aid researchers and drug development professionals in their endeavors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fasudil - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. Hydroxyl fasudil, an inhibitor of Rho signaling, improves erectile function in diabetic rats: a role for neuronal ROCK - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Potent Rho-Kinase Inhibitor: A Technical Guide to the Discovery and Synthesis of Hydroxyfasudil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil (B1672074), has garnered significant attention for its potent vasodilatory and neuroprotective effects. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Hydroxyfasudil hydrochloride. We present a detailed, step-by-step synthesis protocol, from foundational precursors to the final hydrochloride salt. Furthermore, this document outlines the experimental methodologies for key biological assays that are crucial for characterizing its activity, including Rho-kinase inhibition and the modulation of endothelial nitric oxide synthase (eNOS) signaling pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are provided to illustrate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Pharmacological Profile

Hydroxyfasudil was identified as the principal active metabolite of Fasudil, a pioneering ROCK inhibitor. Following administration, Fasudil is rapidly metabolized in the liver to Hydroxyfasudil, which exhibits greater potency and a longer half-life. This enhanced pharmacokinetic profile makes Hydroxyfasudil a molecule of significant therapeutic interest.

Mechanism of Action

Hydroxyfasudil is a potent and specific inhibitor of Rho-kinases (ROCK1 and ROCK2).[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including smooth muscle contraction, cell adhesion, migration, and proliferation. By inhibiting ROCK, Hydroxyfasudil leads to the relaxation of smooth muscle cells, resulting in vasodilation.[4]

One of the key downstream effects of ROCK inhibition by Hydroxyfasudil is the modulation of endothelial nitric oxide synthase (eNOS) activity. Hydroxyfasudil has been shown to increase eNOS mRNA and protein expression, leading to enhanced production of nitric oxide (NO), a potent vasodilator.[1] This contributes significantly to its therapeutic effects in cardiovascular and neurological disorders.

Quantitative Biological Data

The biological activity and pharmacokinetic properties of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Inhibitory and Enzyme Activity

| Target | Parameter | Value | Reference |

| ROCK1 | IC50 | 0.73 µM | [1][2][3] |

| ROCK2 | IC50 | 0.72 µM | [1][2][3] |

| PKA | IC50 | 37 µM | [2][3] |

| eNOS mRNA levels | EC50 | 0.8 ± 0.3 µM | [2][3] |

Table 2: Pharmacokinetic Parameters

| Parameter | Species | Administration | Value | Reference |

| Half-life (t½) | Human | Intravenous (Fasudil) | 100 - 200 min | [5] |

| Max. Plasma Conc. (Cmax) | Rat | Intraperitoneal (Fasudil) | ~40% of parent drug | [6] |

| Max. Plasma Conc. (Cmax) | Rat | Intravenous (Fasudil) | ~25% of parent drug | [6] |

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 5-isoquinolinesulfonyl chloride. This is followed by the synthesis of Fasudil, which is then oxidized to Hydroxyfasudil and finally converted to its hydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Isoquinolinesulfonyl Chloride

-

Sulfonation of Isoquinoline: To a stirred solution of isoquinoline in a suitable solvent (e.g., concentrated sulfuric acid), add fuming sulfuric acid dropwise at a controlled temperature. After the addition is complete, heat the reaction mixture and monitor the reaction progress by TLC. Upon completion, pour the mixture onto ice and collect the precipitated 5-isoquinolinesulfonic acid by filtration.

-

Chlorination of 5-Isoquinolinesulfonic Acid: Suspend the dried 5-isoquinolinesulfonic acid in thionyl chloride. Add a catalytic amount of N,N-dimethylformamide (DMF) and reflux the mixture.[7] After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting solid is 5-isoquinolinesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Fasudil

-

Reaction of 5-Isoquinolinesulfonyl Chloride with Homopiperazine: Dissolve 5-isoquinolinesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane). To this solution, add a solution of homopiperazine and a base (e.g., triethylamine) in the same solvent dropwise at a low temperature.[8] Stir the reaction mixture at room temperature and monitor its progress.

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield Fasudil.

Step 3: Synthesis of Hydroxyfasudil

-

Oxidation of Fasudil: Dissolve Fasudil in a suitable solvent. While the in-vivo conversion is enzymatic via aldehyde oxidase, a chemical oxidation can be performed using a suitable oxidizing agent.[5] One reported method involves the protection of the homopiperazine nitrogen, followed by oxidation of the isoquinoline ring and subsequent deprotection. A more direct chemical oxidation method would involve a selective C-H oxidation, which can be challenging. A detailed synthetic route described for a prodrug involves protection of the secondary amine of fasudil with a Boc group, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA), and then deprotection.[9]

Step 4: Formation of this compound

-

Salt Formation: Dissolve the purified Hydroxyfasudil in a suitable solvent (e.g., ethanol). Add a solution of hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Key Biological Assays

The biological activity of this compound is primarily assessed through its ability to inhibit ROCK and its effects on the eNOS pathway.

Experimental Protocol: Rho-Kinase (ROCK) Inhibition Assay

This assay measures the ability of Hydroxyfasudil to inhibit the phosphorylation of a ROCK substrate.

-

Materials: Recombinant human ROCK1 or ROCK2, kinase assay buffer, a suitable substrate (e.g., Myosin Phosphatase Targeting Subunit 1, MYPT1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. In a microplate, add the ROCK enzyme to the assay buffer. b. Add varying concentrations of this compound. c. Add the substrate to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time. f. Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Hydroxyfasudil and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: eNOS Expression and Activity Assays

These assays determine the effect of Hydroxyfasudil on the expression and activity of eNOS in endothelial cells.

3.2.1. eNOS mRNA and Protein Expression

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period.

-

RNA Isolation and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) using primers specific for eNOS to determine mRNA expression levels.

-

Protein Isolation and Western Blotting: Lyse the cells and isolate total protein. Perform Western blotting using an antibody specific for eNOS to determine protein expression levels.

3.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Treatment: Culture and treat endothelial cells with this compound as described above.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent to the supernatant. This reagent reacts with nitrite (B80452) (a stable breakdown product of NO) to produce a colored azo compound.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Quantification: Determine the concentration of nitrite in the samples by comparing the absorbance to a standard curve of known nitrite concentrations.

Signaling Pathway

Hydroxyfasudil exerts its effects by intervening in the RhoA/ROCK signaling pathway, which has numerous downstream targets influencing cellular function.

Conclusion

This compound stands out as a potent and specific Rho-kinase inhibitor with a favorable pharmacological profile. This guide has provided a comprehensive technical overview of its discovery, a detailed protocol for its chemical synthesis, and methodologies for its biological evaluation. The structured data and visual diagrams presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this promising therapeutic agent. The detailed protocols offer a practical foundation for researchers aiming to synthesize or evaluate Hydroxyfasudil and its analogs, ultimately contributing to the exploration of its full therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ISOQUINOLINE-5-SULFONYL CHLORIDE | 84468-15-5 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxyfasudil: A Technical Guide to a Selective ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyfasudil (B1673953), the active metabolite of fasudil (B1672074), is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK a compelling therapeutic target. This technical guide provides an in-depth overview of hydroxyfasudil, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its evaluation in preclinical research.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, RhoA-GTP binds to and activates its downstream effector, ROCK. ROCK, in turn, phosphorylates a variety of substrates, leading to diverse cellular responses.

One of the most well-characterized downstream effects of ROCK activation is the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). This phosphorylation inhibits the activity of myosin light chain (MLC) phosphatase, resulting in an increase in the phosphorylation of MLC.[1] Phosphorylated MLC promotes the interaction of actin and myosin, leading to increased smooth muscle contraction and stress fiber formation.

Hydroxyfasudil exerts its effects by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates. This leads to a reduction in MLC phosphorylation and subsequent relaxation of smooth muscle, as well as modulation of other cellular processes regulated by the actin cytoskeleton.

Data Presentation

In Vitro Inhibitory Activity of Hydroxyfasudil

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of hydroxyfasudil against ROCK isoforms and other selected kinases.

| Kinase | IC50 (µM) | Ki (nM) | Reference(s) |

| ROCK1 | 0.73 | 330 (for Fasudil) | [2][3][4] |

| ROCK2 | 0.72 | Not Reported | [2][3] |

| Protein Kinase A (PKA) | 37 | Not Reported | [2][5] |

| Protein Kinase C (PKC) | >100 | Not Reported | [3][5] |

| Myosin Light Chain Kinase (MLCK) | >100 | Not Reported | [3] |

Note: The Ki value for hydroxyfasudil was not explicitly found, but the Ki for its parent compound, fasudil, is provided for context.

Pharmacokinetic Parameters of Hydroxyfasudil

This table presents a summary of key pharmacokinetic parameters of hydroxyfasudil in different species following various administration routes.

| Species | Administration Route | Dose | Cmax | AUC | T½ (half-life) | Reference(s) |

| Rat | Intravenous (Fasudil) | 3 mg/kg | ~25% of Fasudil Cmax | Not Reported | 0.2 ± 0.05 h (for Fasudil) | [6][7] |

| Rat | Intraperitoneal (Fasudil) | 3 or 10 mg/kg | ~40% of Fasudil Cmax | Not Reported | Not Reported | [6] |

| Dog | Intravenous | 0.3 mg/kg for 30 min | Not Reported | Not Reported | Not Reported | [8][9] |

| Human | Oral (Fasudil) | 40 mg | 111.6 µg/L | 309 µg·h/L | 5.54 h | [10] |

| Human | Intravenous (Fasudil) | 30 mg over 30 min | 108.4 µg/L | 449 µg·h/L | 5.70 h | [10] |

Experimental Protocols

In Vitro ROCK Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of hydroxyfasudil against ROCK1 or ROCK2 using a luminescence-based kinase assay that measures ATP consumption.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Kinase substrate (e.g., recombinant MYPT1)

-

ATP

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Hydroxyfasudil

-

DMSO

-

384-well white plates

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer.

-

Prepare serial dilutions of hydroxyfasudil in DMSO. Then, prepare 4X inhibitor solutions in 1X kinase buffer.

-

Dilute the ROCK enzyme to a 2X working concentration in 1X kinase buffer.

-

Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Assay Setup:

-

Add 5 µL of the 4X hydroxyfasudil solution to the wells of a 384-well plate. For positive controls (100% kinase activity), add 5 µL of buffer with DMSO. For negative controls (background), add 5 µL of buffer with DMSO.

-

Add 10 µL of the 2X kinase solution to all wells except the negative controls. To the negative control wells, add 10 µL of 1X kinase buffer.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and detect the amount of remaining ATP by adding 20 µL of the ATP detection reagent to all wells.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (negative control wells) from all other wells.

-

Calculate the percent inhibition for each hydroxyfasudil concentration relative to the positive control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the hydroxyfasudil concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assay for ROCK Inhibition (Western Blot for p-MYPT1)

This protocol details a method to assess the cellular activity of hydroxyfasudil by measuring the phosphorylation of the ROCK substrate, MYPT1, in cultured cells via Western blot.

Materials:

-

Cultured cells (e.g., A7r5, HeLa, or other suitable cell lines)

-

Hydroxyfasudil

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% w/v BSA in TBST)

-

Primary antibody against phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696 or Thr853)

-

Primary antibody against total MYPT1

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Treat cells with varying concentrations of hydroxyfasudil for a predetermined time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody against p-MYPT1 (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[11]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Stripping and Reprobing:

-

To normalize the p-MYPT1 signal, strip the membrane and re-probe for total MYPT1 and a loading control.[11]

-

-

Data Analysis:

-

Quantify the band intensities for p-MYPT1, total MYPT1, and the loading control.

-

Normalize the p-MYPT1 signal to the total MYPT1 and/or the loading control signal.

-

In Vivo Animal Models

1. Rat Model of Renal Ischemia-Reperfusion Injury

-

Procedure:

-

Anesthetize rats (e.g., ketamine 100 mg/kg i.p. and xylazine (B1663881) 5 mg/kg i.p.).[12]

-

Induce renal ischemia by clamping the renal artery and vein for a specified period (e.g., 45 minutes).

-

Administer hydroxyfasudil or vehicle. In one study, a bolus of 1 mg/kg hydroxyfasudil was given intravenously 5 minutes before reperfusion, followed by a continuous infusion of 1 mg/kg/h.

-

Remove the clamp to allow reperfusion.

-

Monitor renal function by measuring serum creatinine, blood urea (B33335) nitrogen (BUN), and proteinuria at various time points post-reperfusion (e.g., 24 and 48 hours).

-

Assess tissue injury through histological analysis of kidney sections.

-

2. Canine Model of Effort Angina

-

Procedure:

-

Anesthetize dogs (e.g., pentobarbitone sodium 30 mg/kg i.v.).[8]

-

Create stenosis of the left anterior descending (LAD) coronary artery.

-

Induce myocardial ischemia by pacing the heart at a rate 60 beats per minute above the baseline.

-

After a recovery period, infuse hydroxyfasudil (e.g., 0.1 and 0.3 mg/kg intravenously over 30 minutes) or saline.[8][9][14]

-

Repeat the pacing-induced ischemia.

-

Monitor for changes in ST-segment depression on an electrocardiogram and measure regional myocardial blood flow.

-

3. Guinea Pig Model of Allergic Airway Inflammation

-

Animal Model: Guinea pigs.

-

Procedure:

-

Sensitize guinea pigs to an allergen, typically ovalbumin (OVA), over a period of 28 days through a combination of subcutaneous, intraperitoneal, and inhalation exposures.[15][16]

-

Administer hydroxyfasudil (e.g., 1 mg/kg or 10 mg/kg intraperitoneally) for the last two weeks of the sensitization period.[15][16]

-

Assess airway hyperreactivity by measuring specific airway resistance (sRaw).

-

Evaluate airway inflammation by analyzing bronchoalveolar lavage fluid (BALF) for leukocyte counts and measuring inflammatory cytokine levels (e.g., IL-4, IL-13, TNF-α, IFN-γ) in lung homogenates.[15][16]

-

Assess airway remodeling by measuring markers such as TGF-β1, EGF, and collagen types in lung homogenates.[15][16]

-

Conclusion

Hydroxyfasudil is a valuable research tool for investigating the roles of the Rho/ROCK signaling pathway in health and disease. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The data and protocols presented in this technical guide are intended to provide researchers with the necessary information to effectively design and execute experiments utilizing hydroxyfasudil as a selective ROCK inhibitor. As with any experimental work, it is crucial to carefully optimize protocols for specific applications and to include appropriate controls to ensure the validity of the results.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antianginal effects of hydroxyfasudil, a Rho-kinase inhibitor, in a canine model of effort angina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antianginal effects of hydroxyfasudil, a Rho-kinase inhibitor, in a canine model of effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Hydroxyfasudil-Mediated Inhibition of ROCK1 and ROCK2 Improves Kidney Function in Rat Renal Acute Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxyfasudil-mediated inhibition of ROCK1 and ROCK2 improves kidney function in rat renal acute ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antianginal effects of hydroxyfasudil, a Rho‐kinase inhibitor, in a canine model of effort angina | Semantic Scholar [semanticscholar.org]

- 15. The antiasthmatic activity of Rho-kinase inhibitor hydroxyfasudil in the settings of experimentally induced allergic airway inflammation | European Respiratory Society [publications.ersnet.org]

- 16. The anti-asthmatic potential of Rho-kinase inhibitor hydroxyfasudil in the model of experimentally induced allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Hydroxyfasudil

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyfasudil (B1673953), the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil (B1672074), is a potent and selective inhibitor of ROCK1 and ROCK2 isoforms. It demonstrates significant therapeutic potential across a range of conditions, primarily through its vasodilatory, neuroprotective, and anti-inflammatory properties. This document provides a detailed overview of the pharmacological profile of Hydroxyfasudil, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. Quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Mechanism of Action

Primary Target: Rho-Associated Coiled-Coil Kinase (ROCK)

Hydroxyfasudil's primary mechanism of action is the competitive inhibition of the ATP-binding site of Rho-associated coiled-coil kinases, ROCK1 and ROCK2.[1] ROCKs are serine/threonine kinases that serve as a crucial downstream effector of the small GTPase RhoA.[2][3] The activation of the RhoA/ROCK pathway leads to the phosphorylation of several substrates, most notably the Myosin Phosphatase Target subunit 1 (MYPT1).[4][5] Phosphorylation of MYPT1 by ROCK inhibits the activity of Myosin Light Chain (MLC) phosphatase.[2][4] This results in an increase in the phosphorylation of the 20-kDa myosin light chain (MLC20), promoting actin-myosin interaction and leading to smooth muscle contraction and stress fiber formation.[2][3][4]

By inhibiting ROCK, Hydroxyfasudil prevents the inactivation of MLC phosphatase, leading to dephosphorylation of MLC, smooth muscle relaxation, and subsequent vasodilation.[6] This is the principal mechanism behind its efficacy in treating conditions characterized by vasospasm, such as that following a subarachnoid hemorrhage.[6][7]

Selectivity Profile

Hydroxyfasudil is a selective inhibitor of ROCK isoforms.[7] Its inhibitory effect on other kinases, such as Protein Kinase A (PKA), Myosin Light Chain Kinase (MLCK), and Protein Kinase C (PKC), is significantly less potent.[8][9] For example, the IC50 for PKA is approximately 50-fold higher than for ROCK1 and ROCK2.[8] This selectivity contributes to a favorable therapeutic window, minimizing off-target effects.

Pharmacological Effects (Pharmacodynamics)

Hydroxyfasudil exerts a wide range of effects on various physiological systems.

-

Cardiovascular System: The most prominent effect is vasodilation, which increases blood flow in various vascular beds, including coronary and cerebral arteries.[9][10] It has been shown to reverse cerebral vasospasm after subarachnoid hemorrhage and protect the myocardium from ischemia.[7][11] It can also reduce blood viscosity.[7]

-

Central Nervous System: Hydroxyfasudil is neuroprotective. It can cross the blood-brain barrier and has demonstrated efficacy in animal models of ischemic stroke by reducing infarct size, improving neurological function, and preventing neutrophil accumulation.[10] It also alleviates propofol-induced neuroapoptosis in the developing rat brain.[12]

-

Anti-inflammatory and Immunomodulatory Effects: The compound inhibits the migration of neutrophils and reduces the expression of inflammatory cytokines like IL-13, TNF-α, and IFN-γ in models of allergic airway inflammation.[9][13]

-

Anti-proliferative and Anti-fibrotic Effects: By inhibiting ROCK, Hydroxyfasudil can suppress the proliferation of vascular smooth muscle cells.[2] It has also been shown to reduce levels of growth factors like TGF-β1 and bFGF in a model of prostatic hyperplasia and decrease markers of fibrosis in allergic airway disease.[13][14]

-

Endothelial Function: Hydroxyfasudil increases the expression and activity of endothelial nitric oxide synthase (eNOS), which contributes to its vasodilatory and cardiovascular protective effects.[8][9] It achieves this by increasing the half-life of eNOS mRNA.[8]

Pharmacokinetics

Hydroxyfasudil is the primary active metabolite of Fasudil, formed rapidly after administration of the parent drug via hepatic metabolism, a process dependent on aldehyde oxidase.[15][16] Hydroxyfasudil itself is more potent than Fasudil.[1][15]

A Phase I clinical trial in healthy participants provided key pharmacokinetic data for Hydroxyfasudil following intravenous (IV) and oral administration of Fasudil.[15][17] The absolute bioavailability of Hydroxyfasudil after oral administration of Fasudil was found to be approximately 69% compared to IV administration.[15] The maximal concentrations (Cmax) of Hydroxyfasudil were similar between the two routes of administration, though the total exposure (AUC) was higher with IV treatment.[15][17] The elimination half-life is approximately 5.5 to 5.7 hours.[15][18]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of Hydroxyfasudil

| Target | IC50 (µM) | Species/Assay Condition | Reference |

| ROCK1 | 0.73 | Not Specified | [8][9][19] |

| ROCK2 | 0.72 | Not Specified | [8][9][19] |

| PKA | 37 | Not Specified | [8] |

| MLCK | >100 (approx.) | Less potent than for ROCK by 50-100 times | [9] |

| PKC | >100 (approx.) | Less potent than for ROCK by 50-100 times | [9] |

Table 2: Pharmacokinetic Parameters of Hydroxyfasudil in Healthy Humans (Following 30 mg Fasudil Administration)

| Parameter | Oral Administration | Intravenous (IV) Administration | Reference |

| Cmax (µg/L) | 111.6 (CV 24.1%) | 108.4 (CV 19.7%) | [15] |

| AUC0–tz (µg·h/L) | 309 | 449 | [15] |

| tmax (h, median) | 0.50 | 0.75 | [15] |

| t½ (h, geoMean) | 5.54 | 5.70 | [15] |

| Absolute Bioavailability | ~69% (relative to IV) | - | [15] |

Experimental Protocols

In Vitro Rho-Kinase (ROCK) Inhibition Assay

This protocol describes a cell-free ELISA-based method to determine the inhibitory activity of a compound against ROCK.

Principle: This assay measures the phosphorylation of a ROCK substrate, Myosin Phosphatase Target subunit 1 (MYPT1), coated on a microplate. The extent of phosphorylation is detected using a specific antibody and a colorimetric readout.

Materials:

-

Recombinant active ROCK-II enzyme

-

MYPT1-coated 96-well plate

-

Kinase Reaction Buffer

-

ATP solution

-

Hydroxyfasudil (or test compound)

-

Anti-phospho-MYPT1 (Thr-696) primary antibody

-

HRP-conjugated secondary antibody

-

TMB or other suitable HRP substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Hydroxyfasudil in the appropriate solvent (e.g., DMSO) and then dilute into the Kinase Reaction Buffer to the desired final concentrations.

-

Reaction Setup: To each well of the MYPT1-coated plate, add the following in order:

-

Kinase Reaction Buffer.

-

Diluted Hydroxyfasudil or vehicle control.

-

Recombinant active ROCK-II enzyme.

-

-

Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP (e.g., 10 µM) to each well.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.[20]

-

Washing: Aspirate the reaction mixture and wash the wells 3-4 times with a wash buffer (e.g., PBS-T).

-

Primary Antibody: Add the anti-phospho-MYPT1 antibody diluted in a suitable blocking buffer to each well and incubate for 1 hour at room temperature.[20]

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the TMB substrate to each well and incubate in the dark until sufficient color develops (10-20 minutes).

-

Stop Reaction: Add the Stop Solution to each well to quench the reaction.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance against the log concentration of Hydroxyfasudil to generate a dose-response curve and calculate the IC50 value.

Cell-Based Assay for ROCK Activity (Western Blot)

Principle: This method assesses ROCK activity in cultured cells by measuring the phosphorylation state of its downstream substrate, MYPT1. A decrease in phosphorylated MYPT1 (pMYPT1) indicates ROCK inhibition.

Materials:

-

Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Vascular Smooth Muscle Cells - VSMCs)[5][20]

-

Cell culture medium and supplements

-

Hydroxyfasudil

-

Lysis buffer containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-Actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture: Plate cells and grow to 80-90% confluency.

-

Starvation (Optional): To reduce basal signaling, starve cells in serum-free or low-serum medium for several hours (e.g., 21 hours).[20]

-

Treatment: Treat cells with various concentrations of Hydroxyfasudil or vehicle control for a specified duration (e.g., 24 hours).[20] If applicable, stimulate with an agonist (e.g., LPA) to induce ROCK activity.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples and prepare for SDS-PAGE by adding Laemmli buffer and boiling.

-

Western Blot:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-pMYPT1 and anti-total MYPT1, typically on separate blots or after stripping) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL reagent and visualize protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensities using densitometry software. Express ROCK activity as the ratio of pMYPT1 to total MYPT1, normalized to the loading control.

In Vivo Model: Canine Subarachnoid Hemorrhage (SAH)

Principle: This protocol evaluates the efficacy of Hydroxyfasudil in reversing chronic cerebral vasospasm in a clinically relevant large animal model.

Model: Two-hemorrhage canine model.[7]

Procedure:

-

Baseline Measurement: Anesthetize the dogs and perform a baseline vertebral angiography to measure the diameter of the basilar artery.

-

SAH Induction: Induce SAH by injecting autologous arterial blood into the cisterna magna on day 0 and day 2. This reliably produces vasospasm.

-

Vasospasm Confirmation: On day 7, perform another angiogram to confirm the development of significant vasospasm (i.e., a reduction in the diameter of the basilar artery compared to baseline).

-

Drug Administration: Administer Hydroxyfasudil via intravenous (IV) infusion over a set period (e.g., 3 mg/kg over 30 minutes).[7] A control group receives a vehicle (saline) infusion.

-

Post-Dose Assessment: Immediately following the infusion, perform a final angiogram to measure the post-treatment diameter of the basilar artery.

-

Physiological Monitoring: Throughout the procedure, monitor key physiological parameters such as mean arterial blood pressure and heart rate.

-

Analysis: Compare the pre-dose and post-dose arterial diameters to determine the percentage of vasospasm reversal. Compare the effect of Hydroxyfasudil to the vehicle control group.

Conclusion

Hydroxyfasudil is a well-characterized, potent, and selective inhibitor of Rho-kinases. Its robust pharmacodynamic effects on the cardiovascular and central nervous systems, underpinned by a clear mechanism of action, make it a compound of significant therapeutic interest. The pharmacokinetic profile, characterized by good oral bioavailability of the parent compound and a half-life suitable for manageable dosing regimens, further supports its clinical development. The experimental protocols and data presented herein provide a comprehensive technical foundation for researchers and drug development professionals working with this promising molecule.

References

- 1. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasudil - Wikipedia [en.wikipedia.org]

- 3. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Hydroxyfasudil, an active metabolite of fasudil hydrochloride, relaxes the rabbit basilar artery by disinhibition of myosin light chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antivasospastic effects of hydroxyfasudil, a Rho-kinase inhibitor, after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antianginal effects of hydroxyfasudil, a Rho-kinase inhibitor, in a canine model of effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anti-asthmatic potential of Rho-kinase inhibitor hydroxyfasudil in the model of experimentally induced allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effect of hydroxyfasudil, a Rho kinase inhibitor, on ventral prostatic hyperplasia in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]

- 20. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of Hydroxyfasudil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyfasudil (B1673953), the active metabolite of Fasudil (B1672074), is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Emerging evidence strongly indicates its significant neuroprotective properties across a spectrum of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to the neuroprotective effects of Hydroxyfasudil. Through a comprehensive review of preclinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of Hydroxyfasudil's therapeutic potential and the experimental frameworks used to investigate it.

Introduction

Neurodegenerative diseases and acute neurological injuries represent a significant and growing unmet medical need. A common thread in the pathophysiology of these conditions is the dysregulation of intracellular signaling pathways that govern neuronal survival, apoptosis, and inflammation. The RhoA/ROCK signaling pathway has been identified as a critical mediator of neuronal death and inhibition of neurite regeneration.[1][2] Hydroxyfasudil, by selectively inhibiting ROCK, has demonstrated promising neuroprotective effects in a variety of preclinical models.[3][4][5] This document serves as a technical resource, consolidating the current knowledge on the neuroprotective properties of Hydroxyfasudil.

Mechanism of Action: ROCK Inhibition

Hydroxyfasudil exerts its primary pharmacological effect through the competitive inhibition of ROCK1 and ROCK2 isoforms.[1][3][6] ROCKs are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[2] The activation of the RhoA/ROCK pathway is implicated in a cascade of cellular events detrimental to neuronal health, including:

-

Neuronal Apoptosis: ROCK activation can lead to the phosphorylation and activation of pro-apoptotic proteins and the inhibition of pro-survival pathways such as the PI3K/Akt pathway.[1][5]

-

Inhibition of Neurite Outgrowth: ROCK signaling plays a crucial role in growth cone collapse and the inhibition of axonal regeneration.[2]

-

Neuroinflammation: The Rho/ROCK pathway is involved in the activation of microglia and astrocytes, contributing to the inflammatory environment observed in many neurological disorders.[4]

-

Blood-Brain Barrier Disruption: ROCK activity can compromise the integrity of the blood-brain barrier, exacerbating neuronal damage.[7]

By inhibiting ROCK, Hydroxyfasudil effectively counteracts these detrimental processes, promoting neuronal survival and functional recovery.

Key Signaling Pathways

The neuroprotective effects of Hydroxyfasudil are mediated through its modulation of several key intracellular signaling pathways.

The RhoA/ROCK Signaling Pathway

The canonical pathway inhibited by Hydroxyfasudil is the RhoA/ROCK pathway. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates numerous downstream substrates, leading to the cellular responses described above. Hydroxyfasudil directly inhibits the kinase activity of ROCK, preventing the phosphorylation of these substrates.

The PI3K/Akt Survival Pathway

Hydroxyfasudil has been shown to indirectly promote the activation of the PI3K/Akt pathway, a critical signaling cascade for neuronal survival.[1][5] One mechanism for this is the inhibition of PTEN (phosphatase and tensin homolog), a negative regulator of the PI3K/Akt pathway, which is a downstream target of ROCK.[1][5] By inhibiting ROCK, Hydroxyfasudil prevents the activation of PTEN, leading to increased Akt phosphorylation and the subsequent inhibition of apoptosis.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of Hydroxyfasudil.

Table 1: In Vitro Efficacy of Hydroxyfasudil

| Parameter | Cell Line/Model | Value | Reference |

| ROCK1 IC50 | Enzyme Assay | 0.73 µM | [1][3][6] |

| ROCK2 IC50 | Enzyme Assay | 0.72 µM | [1][3][6] |

| eNOS mRNA EC50 | Human Aortic Endothelial Cells (HAEC) | 0.8 ± 0.3 µM | [6] |

| eNOS mRNA Increase | HAEC, HUVEC, HSVEC (10 µM) | 1.6 to 1.9-fold | [5][6] |

| eNOS Protein Increase | HAEC (10 µM) | 1.6-fold | [5][6] |

| eNOS Activity Increase | HAEC (10 µM) | 1.5-fold | [5][6] |

| NO Production Increase | HAEC (10 µM) | 2.3-fold | [5][6] |

| Motor Neuron Protection | NSC34 cells (SOD1G93A) | Prevents cell death | [8] |

| Apoptosis Regulation | Propofol-treated hippocampal neurons | Rescues Bcl-2 expression, ameliorates increased Bax, Bak, and Bad | [9] |

Table 2: In Vivo Efficacy of Hydroxyfasudil

| Animal Model | Disease/Injury | Dosage | Key Findings | Reference |

| Rat | Microembolization Stroke | i.v. administration | Improved neurological function, significantly reduced infarct size | [10] |

| Gerbil | Ischemia-induced Delayed Neuronal Death | 3 mg/kg | Significantly protected against neuronal loss | [10] |

| Mouse (eNOS+/+) | Middle Cerebral Artery Occlusion (MCAO) | Fasudil (metabolized to Hydroxyfasudil) | Reduced cerebral infarct size by 33%, improved neurologic deficit score by 37% | [5] |

| Mouse (eNOS-/-) | Middle Cerebral Artery Occlusion (MCAO) | Fasudil | Neuroprotective effects absent | [5] |

| Rat | Subarachnoid Hemorrhage | 10 mg/kg, i.p. | Significantly improved neurological scores | [11] |

| Rat (Neonatal) | Propofol-induced Neuroapoptosis | 10 mg/kg | Alleviated apoptotic neurodegeneration | [9] |

| Mouse (SOD1G93A) | Amyotrophic Lateral Sclerosis (ALS) | Fasudil (30 and 100 mg/kg in drinking water) | Slowed disease progression, increased survival time, reduced motor neuron loss | [8][12] |

| Rat (Middle-aged) | Age-related Cognitive Decline | 0.1875 mg/kg and 0.3750 mg/kg | Improved spatial learning and working memory | [13] |

| Mouse (APP/PS1) | Alzheimer's Disease | Fasudil (25 mg/kg/day, i.p.) | Ameliorated cognitive impairment | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of Hydroxyfasudil's neuroprotective properties.

General Experimental Workflow

A typical preclinical investigation of a neuroprotective compound like Hydroxyfasudil follows a multi-tiered approach, from in vitro characterization to in vivo efficacy studies.

In Vitro Neuroprotection Assays

This model mimics ischemic conditions in vitro.

-

Cell Culture: Culture PC12 cells in standard medium. For OGD, switch to a glucose-free medium.[15][16]

-

OGD Induction: Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 1-5% O₂, 5% CO₂, balance N₂) for a specified duration (e.g., 2-24 hours).[15][16]

-

Hydroxyfasudil Treatment: Add Hydroxyfasudil to the culture medium at various concentrations before, during, or after the OGD period.

-

Assessment of Neuroprotection: Measure cell viability using assays such as MTT or LDH release, and quantify apoptosis using methods like TUNEL staining or caspase activity assays.[15][16]

This assay models excitotoxicity, a common mechanism of neuronal damage.

-

Primary Culture: Isolate and culture primary cerebral neurons from embryonic or neonatal rodents.

-

Glutamate (B1630785) Exposure: Expose the mature neuronal cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period.

-

Hydroxyfasudil Treatment: Co-incubate the neurons with varying concentrations of Hydroxyfasudil during glutamate exposure.

-

Viability Assessment: Quantify neuronal survival using methods like immunostaining for neuronal markers (e.g., NeuN) and cell counting, or cell viability assays.

In Vivo Neuroprotection Models

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke.[2][17][18]

-

Anesthesia and Surgical Preparation: Anesthetize the animal (mouse or rat) and perform a midline neck incision to expose the carotid arteries.[17][18]

-

Occlusion: Introduce a filament into the internal carotid artery to block the origin of the middle cerebral artery. The occlusion can be transient (filament is withdrawn after a specific period, e.g., 60-90 minutes) or permanent.[17][18]

-

Hydroxyfasudil Administration: Administer Hydroxyfasudil (or its prodrug Fasudil) via a chosen route (e.g., intraperitoneal, intravenous) at a specific time point relative to the ischemic insult.

-

Outcome Measures:

-

Neurological Deficit Scoring: Assess motor and sensory deficits at various time points post-MCAO.[5]

-

Infarct Volume Measurement: At the end of the experiment, sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[17]

-

This genetic model recapitulates key features of amyotrophic lateral sclerosis.[8][12]

-

Animal Model: Utilize transgenic mice expressing the human SOD1 gene with the G93A mutation.

-

Hydroxyfasudil Treatment: Administer Hydroxyfasudil (or Fasudil) chronically, typically in the drinking water, starting either before or after the onset of symptoms.[8][12]

-

Efficacy Assessment:

-

Motor Function: Monitor motor performance using tests like the rotarod test.[8][12]

-

Disease Progression and Survival: Record the age of disease onset and the lifespan of the animals.[8][12]

-

Histological Analysis: At the study endpoint, analyze spinal cord sections to quantify motor neuron loss.[8][12]

-

Molecular and Histological Analyses

This technique is used to quantify the expression and phosphorylation status of key proteins in the signaling pathways.

-

Protein Extraction: Lyse cells or tissues to extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., ROCK, p-Akt, Akt, Bcl-2, Bax) followed by secondary antibodies conjugated to a detectable enzyme or fluorophore.

-

Detection and Quantification: Visualize the protein bands and quantify their intensity to determine relative protein levels.

The TUNEL assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.

-

Tissue/Cell Preparation: Prepare fixed and permeabilized tissue sections or cells.

-

Enzymatic Labeling: Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdU-dUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: Visualize the labeled nuclei using a fluorescently labeled antibody against the incorporated label or a chromogenic substrate.

-

Quantification: Count the number of TUNEL-positive cells to determine the apoptotic index.[9]

Conclusion

Hydroxyfasudil has emerged as a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of the Rho/ROCK signaling pathway. The extensive preclinical data summarized in this guide provide a strong rationale for its further investigation and development for the treatment of a range of neurological disorders. The experimental protocols outlined herein offer a foundational framework for researchers to further explore the therapeutic potential of Hydroxyfasudil and other ROCK inhibitors. Continued research into the nuanced roles of ROCK isoforms in different disease contexts and the optimization of dosing and delivery strategies will be crucial in translating the preclinical promise of Hydroxyfasudil into clinical reality.

References

- 1. Hydroxyfasudil | ROCK | PKA | TargetMol [targetmol.com]

- 2. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]

- 5. ahajournals.org [ahajournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protective effect of the Rho-kinase inhibitor hydroxyfasudil on propofol-induced hippocampal neuron apoptosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mouse Middle Cerebral Artery Occlusion/Reperfusion Model and Treatment [bio-protocol.org]

Hydroxyfasudil's Effect on Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological effects of hydroxyfasudil (B1673953) on smooth muscle contraction. Hydroxyfasudil, the active metabolite of fasudil (B1672074), is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). Its primary mechanism of action involves the modulation of the RhoA/ROCK signaling pathway, a critical regulator of smooth muscle tone. By inhibiting ROCK, hydroxyfasudil leads to a cascade of intracellular events that ultimately result in smooth muscle relaxation and vasodilation. This document details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction

Smooth muscle contraction is a fundamental physiological process essential for the function of various organ systems, including the cardiovascular, respiratory, and gastrointestinal tracts. The contractile state of smooth muscle is primarily regulated by the phosphorylation level of the 20-kDa regulatory light chain of myosin (MLC20). Increased phosphorylation of MLC20, catalyzed by myosin light chain kinase (MLCK), leads to contraction. Conversely, dephosphorylation by myosin light chain phosphatase (MLCP) results in relaxation.

The RhoA/ROCK signaling pathway plays a crucial role in sensitizing the contractile apparatus to Ca2+, primarily by inhibiting MLCP activity. Dysregulation of this pathway is implicated in the pathophysiology of numerous disorders characterized by smooth muscle hypercontraction, such as hypertension, vasospasm, and asthma.[1][2]

Hydroxyfasudil has emerged as a significant pharmacological tool and potential therapeutic agent for its ability to specifically target the ROCK pathway. This guide will explore the intricate details of its action on smooth muscle cells.

Mechanism of Action of Hydroxyfasudil

Hydroxyfasudil exerts its effects on smooth muscle contraction primarily through the inhibition of Rho-associated protein kinase (ROCK).[3] The canonical signaling pathway is as follows:

-

Activation of RhoA: Agonists such as endothelin-1, serotonin, and angiotensin II bind to their respective G protein-coupled receptors (GPCRs) on the smooth muscle cell membrane. This activates the small GTPase RhoA, causing it to switch from its inactive GDP-bound state to an active GTP-bound state.

-

ROCK Activation: GTP-bound RhoA activates its downstream effector, ROCK. There are two isoforms of ROCK: ROCK1 and ROCK2.[4]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): Activated ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1). This phosphorylation inhibits the catalytic activity of MLCP.[1][2]

-

Increased Myosin Light Chain (MLC) Phosphorylation: With MLCP inhibited, the balance shifts towards MLC phosphorylation, which is catalyzed by Ca2+/calmodulin-dependent myosin light chain kinase (MLCK). Even at constant intracellular Ca2+ levels, the inhibition of MLCP leads to a net increase in phosphorylated MLC.[1][5]

-

Smooth Muscle Contraction: Phosphorylated MLC activates myosin ATPase, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Hydroxyfasudil's Role: Hydroxyfasudil acts as a competitive inhibitor of ATP at the kinase domain of ROCK.[5][6] By inhibiting ROCK, hydroxyfasudil prevents the phosphorylation and subsequent inhibition of MLCP. This "disinhibition" of MLCP allows it to dephosphorylate MLC, leading to smooth muscle relaxation.[5]

Signaling Pathway Diagram

Caption: Mechanism of Hydroxyfasudil on Smooth Muscle Contraction.

Quantitative Data

The following tables summarize key quantitative data regarding the effects of hydroxyfasudil from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of Hydroxyfasudil

| Target Enzyme | IC50 (µM) | Species/Cell Type | Reference |

| ROCK1 | 0.73 | Human | [3] |

| ROCK2 | 0.72 | Human | [3] |

| Rho-kinase | 0.9 ± 1.8 | Not Specified | [6] |

| Myosin Light Chain Kinase (MLCK) | > 50-100 times less potent than for ROCK | Not Specified | [6] |

| Protein Kinase C (PKC) | > 50-100 times less potent than for ROCK | Not Specified | [6] |

Table 2: Functional Effects of Hydroxyfasudil on Smooth Muscle

| Experimental Model | Parameter | Effect of Hydroxyfasudil | Quantitative Data | Reference |

| Isolated Rabbit Basilar Artery | Relaxation of Endothelin-1 + KCl induced contraction | Concentration-dependent relaxation | IC50: 5.1 ± 4.6 µmol/L | [5] |

| Swine Model of Coronary Artery Spasm | Serotonin-induced coronary hyperconstriction | Dose-dependent inhibition | p < 0.01 | [7] |

| Canine Model of Subarachnoid Hemorrhage | Angiographic vasospasm of basilar artery | Significant reversal of vasospasm | Predose diameter: 57.9% ± 2.0% of baseline; Postdose (3 mg/kg): 64.5% ± 1.9% of baseline | [8] |

| Canine Coronary Microvessels | Coronary blood flow | Dose-dependent increase | Significant increase | [3] |

| Canine Model of Effort Angina | Regional blood flow (LAD perfused endomyocardium) | Increased blood flow | Significant increase with 0.1 and 0.3 mg/kg | [9] |

| Rat Model of Microembolization Stroke | Infarct area size | Significant reduction | Not specified | [10] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of hydroxyfasudil on smooth muscle contraction.

Isolated Tissue Bath for Smooth Muscle Contraction Measurement

This ex vivo method allows for the direct measurement of isometric contraction of isolated smooth muscle preparations.[11]

Objective: To quantify the contractile and relaxant responses of isolated vascular or non-vascular smooth muscle to pharmacological agents.

Materials:

-

Isolated tissue bath system with force transducers.[11]

-

Krebs-Henseleit or similar physiological salt solution, gassed with 95% O2 / 5% CO2.

-

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips).

-

Contractile agonists (e.g., phenylephrine (B352888), KCl, endothelin-1).

-

Hydroxyfasudil solutions of varying concentrations.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved protocols. Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in cold physiological salt solution. Clean the tissue of adhering connective tissue and cut it into rings or strips of appropriate size.

-

Mounting: Suspend the tissue segments in the isolated tissue baths containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams for rat aorta), with periodic washing every 15-20 minutes.

-

Viability Test: Contract the tissues with a standard agonist (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Contraction and Relaxation Studies:

-